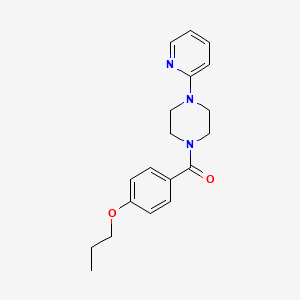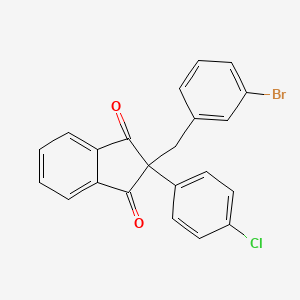![molecular formula C17H18ClNO B5491312 (3-chloro-2-methylphenyl)[3-(2-methoxyphenyl)-2-propen-1-yl]amine](/img/structure/B5491312.png)
(3-chloro-2-methylphenyl)[3-(2-methoxyphenyl)-2-propen-1-yl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-chloro-2-methylphenyl)[3-(2-methoxyphenyl)-2-propen-1-yl]amine, also known as CMMPA, is a chemical compound that has gained attention in the scientific community due to its potential use in various fields.
Mécanisme D'action
The exact mechanism of action of (3-chloro-2-methylphenyl)[3-(2-methoxyphenyl)-2-propen-1-yl]amine is not fully understood. However, studies have suggested that it may act as a modulator of protein-protein interactions, particularly those involving the SH2 domain of Src family kinases. This may lead to downstream effects on cellular signaling pathways, ultimately resulting in the observed biochemical and physiological effects.
Biochemical and Physiological Effects:
Studies have shown that (3-chloro-2-methylphenyl)[3-(2-methoxyphenyl)-2-propen-1-yl]amine has anti-inflammatory and analgesic properties, likely due to its ability to modulate protein-protein interactions involved in cellular signaling pathways. Additionally, (3-chloro-2-methylphenyl)[3-(2-methoxyphenyl)-2-propen-1-yl]amine has been shown to exhibit cytotoxic effects on cancer cells, making it a potential candidate for the development of new cancer treatments.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (3-chloro-2-methylphenyl)[3-(2-methoxyphenyl)-2-propen-1-yl]amine in lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. However, one limitation is that the exact mechanism of action is not fully understood, making it difficult to predict its effects in different experimental contexts.
Orientations Futures
There are several potential future directions for research involving (3-chloro-2-methylphenyl)[3-(2-methoxyphenyl)-2-propen-1-yl]amine. One area of interest is the development of new drugs based on its anti-inflammatory and analgesic properties. Additionally, further research is needed to fully understand the mechanism of action and potential downstream effects on cellular signaling pathways. Finally, (3-chloro-2-methylphenyl)[3-(2-methoxyphenyl)-2-propen-1-yl]amine could be used as a building block for the synthesis of novel materials with unique properties, leading to potential applications in materials science.
Méthodes De Synthèse
(3-chloro-2-methylphenyl)[3-(2-methoxyphenyl)-2-propen-1-yl]amine can be synthesized through a multistep process involving the reaction of 3-chloro-2-methylacetophenone with 2-methoxybenzaldehyde, followed by a reduction reaction using sodium borohydride and a final reaction with propargylamine. The resulting product is a yellow crystalline solid that can be purified using recrystallization.
Applications De Recherche Scientifique
(3-chloro-2-methylphenyl)[3-(2-methoxyphenyl)-2-propen-1-yl]amine has been studied for its potential use in various fields, including medicinal chemistry, chemical biology, and materials science. In medicinal chemistry, (3-chloro-2-methylphenyl)[3-(2-methoxyphenyl)-2-propen-1-yl]amine has been shown to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs. In chemical biology, (3-chloro-2-methylphenyl)[3-(2-methoxyphenyl)-2-propen-1-yl]amine has been used as a tool to study the role of protein-protein interactions in cellular signaling pathways. In materials science, (3-chloro-2-methylphenyl)[3-(2-methoxyphenyl)-2-propen-1-yl]amine has been used as a building block for the synthesis of novel materials with unique properties.
Propriétés
IUPAC Name |
3-chloro-N-[(E)-3-(2-methoxyphenyl)prop-2-enyl]-2-methylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO/c1-13-15(18)9-5-10-16(13)19-12-6-8-14-7-3-4-11-17(14)20-2/h3-11,19H,12H2,1-2H3/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFTVOYISFZWXAL-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NCC=CC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1Cl)NC/C=C/C2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-[(E)-3-(2-methoxyphenyl)prop-2-enyl]-2-methylaniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(4-pyridinylmethyl)phenyl]-1-adamantanecarboxamide](/img/structure/B5491240.png)
![N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)-5-chloropyrimidin-2-amine](/img/structure/B5491246.png)

![(1-{3-[(5-ethylpyrazolo[1,5-a]pyrimidin-7-yl)amino]propyl}-2-piperidinyl)methanol](/img/structure/B5491264.png)

![5-{[3-(2-fluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]methyl}[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5491274.png)
![5-chloro-3-{[4-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}pyridin-2(1H)-one](/img/structure/B5491282.png)
![4-chloro-N-(5,6-dimethyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide](/img/structure/B5491288.png)
![[1,2,5]thiadiazolo[3,4-h]quinolin-6-ol](/img/structure/B5491296.png)

![5-{[3-(1,3-benzodioxol-5-ylamino)-1-piperidinyl]carbonyl}-2-isopropyl-4(3H)-pyrimidinone](/img/structure/B5491333.png)
![N-[5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]acetamide](/img/structure/B5491334.png)
